Ac-AETYYTD-NH2
Description
Ac-AETYYTD-NH2 is a synthetic acetylated peptide with the amino acid sequence Ala-Glu-Thr-Tyr-Tyr-Thr-Asp, featuring N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). These modifications enhance its metabolic stability and modulate receptor binding affinity compared to non-modified peptides . Analytical characterization, including mass spectrometry (MS), has confirmed its acetylation status and structural integrity .
Properties
CAS No. |
134938-80-0 |
|---|---|
Molecular Formula |
C40H54N8O16 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H54N8O16/c1-18(42-21(4)51)35(59)43-26(13-14-30(54)55)36(60)47-33(20(3)50)40(64)46-28(15-22-5-9-24(52)10-6-22)37(61)45-29(16-23-7-11-25(53)12-8-23)38(62)48-32(19(2)49)39(63)44-27(34(41)58)17-31(56)57/h5-12,18-20,26-29,32-33,49-50,52-53H,13-17H2,1-4H3,(H2,41,58)(H,42,51)(H,43,59)(H,44,63)(H,45,61)(H,46,64)(H,47,60)(H,48,62)(H,54,55)(H,56,57)/t18-,19+,20+,26-,27-,28-,29-,32?,33?/m0/s1 |
InChI Key |
OMJBYYOERJBDPE-UKKCTGFVSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-AETYYTD-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The acetyl group is introduced at the N-terminus, and the peptide is cleaved from the resin and amidated at the C-terminus .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-AETYYTD-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Ac-AETYYTD-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-AETYYTD-NH2 involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it has been shown to bind to the amyloid-beta peptide, preventing its interaction with nicotinic acetylcholine receptors. This interaction is believed to mitigate the cholinergic dysfunction associated with Alzheimer’s disease .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Acetylated Peptides
Table 1: Key Properties of Ac-AETYYTD-NH2 and Structural Analogues
Key Findings :
- Stability: this compound exhibits superior serum stability compared to shorter acetylated peptides (e.g., Ac-Gly-Tyr-NH2) and non-acetylated counterparts, likely due to reduced protease accessibility from its extended sequence .
- Functional Implications : Tyrosine residues in this compound may facilitate π-π stacking or hydrogen bonding, contrasting with simpler acetylated dipeptides lacking such interactions .
Small-Molecule Acetylated Compounds
Table 2: Reactivity and Conformational Comparisons
Key Findings :
- Reactivity : Unlike acetaldehyde, which undergoes explosive polymerization with oxidizers , this compound shows negligible reactivity due to its peptide backbone and protective modifications.
- Conformations : Acetanilide’s rigid planar structure, resolved via UV photoelectron spectroscopy , contrasts with the peptide’s moderate flexibility, which allows adaptive binding to targets.
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